molecular formula C24H24N4O5 B3205225 2-(2H-1,3-benzodioxol-5-yloxy)-1-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one CAS No. 1040642-05-4

2-(2H-1,3-benzodioxol-5-yloxy)-1-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B3205225
CAS No.: 1040642-05-4
M. Wt: 448.5 g/mol
InChI Key: NXPFPHOBMHYNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2H-1,3-benzodioxol-5-yloxy)-1-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a benzodioxole moiety, a pyridazine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-1-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazine with a suitable dicarbonyl compound.

    Formation of the Piperazine Ring: Piperazine can be synthesized through the cyclization of ethylenediamine with diethylene glycol.

    Coupling Reactions: The final compound is formed by coupling the benzodioxole moiety with the pyridazine and piperazine rings through appropriate linkers and under suitable reaction conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Nitro or halogenated benzodioxole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular diseases.

    Biological Research: The compound can be used as a probe to study receptor-ligand interactions, enzyme inhibition, and cellular signaling pathways.

    Industrial Applications: It may find use in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. If it targets a receptor, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-1,3-benzodioxol-5-yloxy)acetic acid
  • 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
  • 4-benzo(1,3)dioxol-5-yl-butan-2-one

Uniqueness

2-(2H-1,3-benzodioxol-5-yloxy)-1-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is unique due to its combination of a benzodioxole moiety, a pyridazine ring, and a piperazine ring. This structural complexity provides a diverse range of chemical reactivity and potential biological activity, setting it apart from simpler analogs.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-1-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5/c1-30-18-4-2-17(3-5-18)20-7-9-23(26-25-20)27-10-12-28(13-11-27)24(29)15-31-19-6-8-21-22(14-19)33-16-32-21/h2-9,14H,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPFPHOBMHYNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2H-1,3-benzodioxol-5-yloxy)-1-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-(2H-1,3-benzodioxol-5-yloxy)-1-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-(2H-1,3-benzodioxol-5-yloxy)-1-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
Reactant of Route 4
Reactant of Route 4
2-(2H-1,3-benzodioxol-5-yloxy)-1-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-(2H-1,3-benzodioxol-5-yloxy)-1-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
Reactant of Route 6
Reactant of Route 6
2-(2H-1,3-benzodioxol-5-yloxy)-1-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.